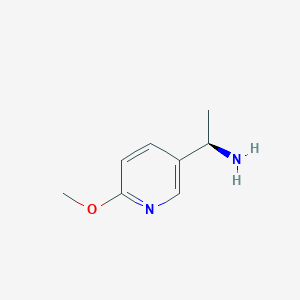

(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine

Description

Significance of Chiral Amines as Synthetic Intermediates and Chiral Building Blocks

Chiral amines are one of the most important classes of compounds in synthetic organic chemistry. nih.gov They are integral components of a vast number of pharmaceuticals, natural products, and agrochemicals, with estimates suggesting that over 80% of all drugs and drug candidates contain an amine functional group. nih.gov Their significance stems from their versatile reactivity and their ability to impart chirality, serving multiple roles in synthesis:

Chiral Building Blocks: These amines can be incorporated directly into the final target molecule, establishing a key stereocenter from which the rest of the molecule is constructed. This approach is highly efficient as it transfers the chirality of the starting material to the product.

Synthetic Intermediates: They often serve as precursors that are modified through subsequent chemical reactions to build more complex chiral structures.

Chiral Auxiliaries: A chiral amine can be temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is cleaved off.

Chiral Catalysts and Ligands: Chiral amines and their derivatives can be used in catalytic amounts to control the stereoselectivity of a reaction, generating large quantities of a chiral product from a non-chiral starting material.

The demand for enantiomerically pure amines is driven by the fact that different enantiomers of a drug can have vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects. nih.gov

Overview of (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine in Asymmetric Synthesis

This compound is a chiral primary amine that has garnered significant attention as a valuable building block in asymmetric synthesis, particularly within the pharmaceutical industry. Its structure, featuring a methoxy-substituted pyridine (B92270) ring, provides specific electronic and steric properties that can be exploited in molecular design.

A primary application of this compound is as a key intermediate in the synthesis of complex heterocyclic molecules, which are often the core scaffolds of modern drugs. Detailed research findings from patent literature demonstrate its specific use in creating potent and selective kinase inhibitors. For example, in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this compound is used to introduce a specific chiral side chain onto a core molecular structure.

In a representative synthetic step detailed in patent literature, the compound is reacted with a chlorinated heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine derivative. This reaction, typically a nucleophilic aromatic substitution, proceeds under basic conditions (e.g., using diisopropylethylamine) in a solvent like dimethyl sulfoxide (B87167) (DMSO). The amine group of this compound displaces the chlorine atom on the core, forming a new carbon-nitrogen bond and incorporating the chiral methoxypyridyl ethylamino moiety into the final inhibitor molecule. This specific fragment is often crucial for achieving high potency and selectivity by interacting with key amino acid residues in the target enzyme's binding site.

| Property | Data |

| IUPAC Name | (1R)-1-(6-methoxypyridin-3-yl)ethan-1-amine |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 1212932-79-0 |

| Canonical SMILES | CC@HN |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 2 |

Table 1: Physicochemical Properties of this compound.

Current Research Trajectories for this compound

Current research involving this compound is heavily focused on its application in medicinal chemistry and drug discovery. The principal trajectory is its use as a key building block for the synthesis of kinase inhibitors, which are a major class of drugs for treating cancer and inflammatory diseases.

The most prominent research area is the development of IRAK4 inhibitors. IRAK4 is a critical enzyme in the signaling pathways of the immune system, and its inhibition is a promising strategy for treating autoimmune diseases like rheumatoid arthritis and lupus, as well as certain types of cancer. nih.govgoogle.com The this compound moiety has proven to be a highly effective component in the design of these inhibitors, contributing to potent and selective binding. Numerous patents from pharmaceutical companies detail the synthesis of extensive libraries of IRAK4 inhibitors that incorporate this specific chiral amine, highlighting its importance in ongoing research and development programs aimed at producing new therapies for these conditions. The continued exploration of this molecule in structure-activity relationship (SAR) studies aims to further optimize the efficacy and pharmacological properties of next-generation IRAK4-targeted drugs.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(1R)-1-(6-methoxypyridin-3-yl)ethanamine |

InChI |

InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3/t6-/m1/s1 |

InChI Key |

QZCQDZMQHCBXQU-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=CN=C(C=C1)OC)N |

Canonical SMILES |

CC(C1=CN=C(C=C1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for R 1 6 Methoxypyridin 3 Yl Ethan 1 Amine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for chiral resolution of racemic mixtures. For (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine, transition metal-catalyzed asymmetric reductive amination and biocatalytic routes are prominent strategies.

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. mdpi.comnih.govdiva-portal.orgrsc.orgmdpi.comresearchgate.net Enzymes, particularly transaminases, have shown great potential in the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. mdpi.comnih.govdiva-portal.orgrsc.orgacs.orgnih.gov

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate. mdpi.comrsc.orgnih.gov This process can be highly stereoselective, yielding enantiomerically pure amines. For the synthesis of chiral pyridylalkylamines, a range of (R)- and (S)-selective transaminases have been investigated. acs.org These enzymes have been successfully applied to the amination of various acetylpyridines, achieving excellent yields and enantioselectivities. acs.org

A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium, which can limit the conversion to the desired amine product. nih.govdiva-portal.org To overcome this, various strategies have been developed, such as using a large excess of the amino donor or employing a "smart" amino donor that shifts the equilibrium towards the product side. nih.gov The in-situ removal of the ketone byproduct is another effective strategy. nih.gov Despite these challenges, biocatalytic routes offer a highly attractive method for the synthesis of this compound due to their high selectivity, mild reaction conditions, and environmental compatibility.

| Substrate | Transaminase Type | Conversion (%) | ee (%) |

|---|---|---|---|

| 1-(4-chloropyridin-2-yl)ethan-1-one | (R)-selective | >99 | >99 |

| 1-(4-chloropyridin-2-yl)ethan-1-one | (S)-selective | >99 | >99 |

| 1-(4-chloropyridin-2-yl)propan-1-one | (R)-selective | 97 | >99 |

| 1-(4-chloropyridin-2-yl)propan-1-one | (S)-selective | >99 | >99 |

Enzymatic Transamination for Stereoselective Production

Enzymatic transamination has emerged as a powerful tool for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions, making it an attractive alternative to traditional chemical methods. ajpamc.comworktribe.com The process typically utilizes ω-transaminases (ω-TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. diva-portal.org

The synthesis of this compound via this method would involve the stereoselective amination of the precursor ketone, 1-(6-methoxypyridin-3-yl)ethan-1-one. The selection of an appropriate (R)-selective ω-transaminase is critical to achieving high enantiomeric excess (e.e.) of the desired product. dntb.gov.ua The reaction equilibrium can sometimes be unfavorable; however, strategies such as using an excess of the amine donor or in situ product removal can be employed to drive the reaction towards completion. nih.gov

| Parameter | Description |

| Enzyme Class | ω-Transaminase (ω-TA) |

| Cofactor | Pyridoxal-5'-phosphate (PLP) |

| Substrate | 1-(6-methoxypyridin-3-yl)ethan-1-one |

| Amine Donor | e.g., Isopropylamine, Alanine |

| Product | This compound |

| Key Advantage | High enantioselectivity (>99% e.e. often achievable) |

Investigation of Novel Transaminases for Pyridyl Substrates

The substrate scope of naturally occurring transaminases can be a limitation. Consequently, significant research efforts are directed towards the discovery and engineering of novel transaminases with improved activity and selectivity towards challenging substrates, such as pyridyl ketones. acs.orgresearchgate.net Genome mining of thermophilic microorganisms has been a fruitful approach for identifying new, robust transaminases. nih.govnih.gov These enzymes often exhibit enhanced stability under industrial process conditions.

Furthermore, protein engineering techniques, including directed evolution and site-directed mutagenesis, are employed to tailor the substrate-binding pocket of existing transaminases to better accommodate bulky pyridyl substrates and to enhance the enantioselectivity for the desired (R)-amine. researchgate.net The investigation of class III ω-transaminases, for instance, has revealed enzymes capable of converting bulky ketones, which is a promising development for substrates like 1-(6-methoxypyridin-3-yl)ethan-1-one. nih.gov

Stereoselective Reduction Strategies

Borane-Mediated Enantioselective Reduction of Oxime Ethers

A well-established chemical method for the asymmetric synthesis of primary amines is the enantioselective reduction of ketoxime ethers. acs.org This strategy involves the conversion of the ketone precursor, 1-(6-methoxypyridin-3-yl)ethan-1-one, to its corresponding O-benzyl oxime ether. Subsequent reduction of this intermediate with a borane (B79455) reagent in the presence of a chiral catalyst yields the desired chiral amine. rsc.org

Chiral oxazaborolidines, derived from chiral amino alcohols, have proven to be highly effective catalysts for this transformation, often achieving high yields and excellent enantioselectivities. nih.govresearchgate.net For instance, spiroborate esters derived from non-racemic 1,2-amino alcohols have been used to catalyze the borane reduction of oxime ethers, affording primary amines with up to 99% e.e. nih.govgoogle.comresearchgate.net The choice of the chiral auxiliary and reaction conditions, such as temperature and solvent, are critical for maximizing the enantioselectivity of the reduction. rsc.orggoogle.com

| Reagent/Catalyst | Role | Typical Outcome |

| BH3 (Borane) | Reducing agent | Reduces the C=N bond of the oxime ether |

| Chiral Amino Alcohol | Catalyst precursor | e.g., Diphenylvalinol |

| Oxazaborolidine | Chiral catalyst | Induces enantioselectivity |

| Product e.e. | Up to 99% | Dependent on catalyst and conditions |

Chiral Resolution Techniques for Enantiomeric Enrichment

Diastereomeric Salt Formation and Separation

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. wikipedia.orgnih.gov For the enantiomeric enrichment of 1-(6-Methoxypyridin-3-yl)ethan-1-amine, this technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org

These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. aiche.org Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to yield the desired enantiomerically pure this compound. libretexts.org Common chiral resolving agents for amines include tartaric acid and its derivatives. mdpi.com The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in pharmaceutical synthesis to minimize environmental impact and enhance sustainability. mdpi.com In the context of producing this compound, several aspects of green chemistry can be integrated.

In chemical synthesis routes, green chemistry principles can be applied by selecting more environmentally benign solvents, minimizing the use of protecting groups, and developing catalytic methods that reduce the generation of stoichiometric waste. rasayanjournal.co.in The CHEM21 green metrics toolkit, for example, can be used to assess the environmental footprint of different synthetic routes. rsc.org The continuous drive for more sustainable manufacturing processes ensures that green chemistry will remain a central focus in the synthesis of chiral amines. researchgate.netnih.gov

Analytical Methodologies for Chiral Purity and Stereochemical Characterization of R 1 6 Methoxypyridin 3 Yl Ethan 1 Amine

Chromatographic Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial in the pharmaceutical industry to ensure the safety and efficacy of chiral drugs. phenomenex.com High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary and versatile technique for resolving and quantifying enantiomers. phenomenex.comcsfarmacie.cz The fundamental principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com The differing stability of these complexes leads to different retention times, enabling separation. eijppr.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust chiral HPLC method is a systematic process that often involves screening multiple columns and mobile phases to achieve optimal separation. phenomenex.comchromatographyonline.com The complexity of chiral recognition mechanisms means that method development is often more empirical than for achiral separations. sigmaaldrich.com The goal is to find a set of conditions that provides a baseline separation of the enantiomers, allowing for accurate quantification of each. nih.gov

The selectivity of a chiral separation is highly dependent on the choice of the chiral stationary phase (CSP) and the composition of the mobile phase. chromatographyonline.com A wide variety of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based columns being among the most widely used due to their broad applicability. csfarmacie.czchromatographyonline.comsigmaaldrich.com

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds. csfarmacie.cz These polymers possess a specific higher-order structure that is essential for chiral recognition. csfarmacie.cz Macrocyclic glycopeptide CSPs, such as those based on vancomycin (B549263) or teicoplanin, offer multimodal separation capabilities and are compatible with a wide array of mobile phases, including normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.comsigmaaldrich.com For the separation of amine compounds like (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine, CSPs that facilitate π-π interactions, hydrogen bonding, and dipole-dipole interactions are often successful. csfarmacie.cz

Mobile Phases: The mobile phase composition plays a critical role in modulating the retention and selectivity of the enantiomers. chromatographyonline.com Common modes of operation in chiral HPLC include:

Normal Phase: Typically uses mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol). nih.govsigmaaldrich.com Basic or acidic additives are often required to improve peak shape and resolution for ionizable compounds. nih.gov For basic analytes like amines, additives such as diethylamine (B46881) (DEA) are frequently used. nih.gov

Reversed Phase: Uses aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comnih.gov This mode is ideal for LC-MS applications. sigmaaldrich.com

Polar Organic Mode: Employs polar organic solvents like methanol or acetonitrile, often with acidic and basic additives. sigmaaldrich.com This mode is known for its speed and enhanced MS detection capabilities. sigmaaldrich.com

The optimization process involves screening various combinations of CSPs and mobile phases to identify the conditions yielding the best resolution (Rs). chromatographyonline.com The following table summarizes a hypothetical screening strategy for the enantiomeric separation of 1-(6-Methoxypyridin-3-yl)ethan-1-amine based on common practices for similar compounds. nih.govnih.gov

Table 1: Hypothetical Screening Results for Chiral HPLC Method Development

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Observations |

|---|---|---|---|---|---|

| Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) | 1.0 | 254 | 1.8 | Good initial separation. |

| Polysaccharide-based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) | n-Hexane/Ethanol (B145695) (90:10, v/v) | 0.8 | 254 | 1.2 | Partial separation, peak tailing observed. |

| Macrocyclic Glycopeptide (e.g., Vancomycin-based) | Methanol + 0.1% Formic Acid | 0.5 | 254 | 0 | No separation observed. |

Spectroscopic Approaches for Stereochemical Assignment

While chromatographic methods are excellent for determining enantiomeric purity, spectroscopic techniques are often employed for the absolute stereochemical assignment of chiral molecules. rsc.org These methods can also be adapted for the rapid determination of enantiomeric excess, often in a high-throughput manner. researchgate.net

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. rsc.org Enantiomers produce mirror-image CD spectra, making this technique highly specific for stereochemical analysis. By comparing the experimentally obtained CD spectrum of an unknown sample to that of a known standard or to spectra predicted by computational methods, the absolute configuration of a stereocenter can be determined. Furthermore, the magnitude of the CD signal is proportional to the concentration and enantiomeric excess, although it is more commonly used for qualitative structural elucidation than for precise ee quantification. rsc.org

Fluorescence Spectroscopy: Fluorescence-based assays represent a sensitive and rapid method for determining the enantiomeric excess of chiral amines. nih.govnih.gov These methods often rely on the self-assembly of the chiral analyte with a chiral fluorescent probe and a third component (like 2-formylphenylboronic acid) to form diastereomeric complexes. nih.govnih.gov These diastereomeric assemblies exhibit different fluorescence intensities or wavelengths. nih.gov By measuring the fluorescence response, a calibration curve can be constructed to accurately determine the enantiomeric composition of an unknown sample with high sensitivity and precision, often with errors of less than 1-2% ee. nih.govnih.gov This approach is particularly well-suited for high-throughput screening applications. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-(6-Methoxypyridin-3-yl)ethan-1-amine |

| Acetonitrile |

| Diethylamine (DEA) |

| Ethanol |

| Formic Acid |

| Hexane |

| Isopropanol |

| Methanol |

| Teicoplanin |

| Vancomycin |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the provided outline. The requested applications of this specific chiral synthon in the synthesis of imidazopyridine derivatives, benzogindazole derivatives, and pyrimidine-containing analogs are not documented in the accessible literature.

Furthermore, specific examples of its use as a chiral ligand or catalyst in asymmetric transformations, as well as detailed research findings on its amidation and acylation reactions, could not be found.

The provided outline appears to be based on research that is either not publicly available or does not exist. Generating content for the specified sections and subsections without supporting scientific evidence would result in an inaccurate and speculative article. Therefore, to maintain scientific accuracy and integrity, this request cannot be fulfilled.

Role and Derivatization of R 1 6 Methoxypyridin 3 Yl Ethan 1 Amine As a Chiral Synthon

Derivatization Strategies for Expanding Synthetic Utility

Formation of Schiff Base Ligands for Coordination Chemistry

The primary amine functionality of (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine serves as a key reactive handle for the synthesis of Schiff base ligands. These ligands are readily formed through a condensation reaction with various aldehydes and ketones. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond.

The synthesis is typically carried out by refluxing equimolar amounts of the chiral amine and the corresponding carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727). semanticscholar.org In some cases, a catalytic amount of acid, like glacial acetic acid, can be added to facilitate the dehydration step. semanticscholar.org The resulting Schiff base ligands are often crystalline solids and can be purified by recrystallization.

The chirality of the starting amine is retained in the Schiff base ligand, making these compounds valuable for applications in asymmetric catalysis and coordination chemistry. The imine nitrogen and the pyridine (B92270) nitrogen can act as donor atoms, allowing the ligand to coordinate with various metal ions to form stable metal complexes. The specific geometry and coordination properties of these complexes are influenced by the nature of the metal ion and the steric and electronic properties of the aldehyde or ketone precursor.

While specific examples detailing the formation of Schiff base ligands directly from this compound are not extensively documented in publicly available literature, the general reactivity of primary amines provides a reliable framework for their synthesis. The following table outlines representative reaction conditions based on analogous transformations.

| Amine | Carbonyl Compound | Solvent | Conditions | Product |

| Primary Amine | Aldehyde/Ketone | Ethanol | Reflux | Schiff Base |

This table represents a generalized procedure for Schiff base formation.

The characterization of the resulting Schiff base ligands is typically performed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the presence of a signal for the azomethine proton in the ¹H-NMR spectrum.

Selective Functional Group Transformations for Further Synthesis

The amine group of this compound is amenable to various selective functional group transformations, which are crucial for its use as a versatile chiral synthon. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

N-Acylation:

A common and important transformation is the N-acylation of the primary amine. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction of a primary amine with an acyl chloride in a solvent like dichloromethane (B109758) (CH2Cl2) at room temperature, with a base like triethylamine (B128534) (NEt3) or N,N-diisopropylethylamine (DIPEA), yields the corresponding N-acyl derivative.

The N-acylation serves multiple purposes in synthesis. It can be used to protect the amine group during subsequent reactions, to introduce a specific acyl moiety that is part of the target molecule's structure, or to modify the electronic and steric properties of the molecule.

N-Alkylation:

N-alkylation of the primary amine introduces an alkyl group onto the nitrogen atom. This can be accomplished by reacting the amine with an alkyl halide. However, for primary amines, this reaction can be challenging to control as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts.

To achieve selective mono-alkylation, specific strategies may be employed, such as using a large excess of the primary amine or employing alternative methods like reductive amination. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for preparing secondary and tertiary amines. While direct N-alkylation with alkyl halides can be less selective, it remains a viable method under carefully controlled conditions or for the synthesis of tertiary amines where over-alkylation is not a concern. For instance, methylation can be achieved using methyl iodide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF).

The following table summarizes typical conditions for these transformations, based on general procedures for primary amines.

| Transformation | Reagent | Base | Solvent | Conditions | Product |

| N-Acylation | Acyl Chloride | Triethylamine | Dichloromethane | Room Temperature | N-Acyl Amine |

| N-Alkylation | Methyl Iodide | Sodium Hydride | DMF | 0 °C to Room Temp. | N-Methyl Amine |

This table represents generalized procedures for N-acylation and N-alkylation of primary amines.

These selective functional group transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of complex chiral molecules for various applications.

Advanced Spectroscopic and Structural Elucidation Techniques for R 1 6 Methoxypyridin 3 Yl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides irrefutable evidence of its atomic framework and stereochemistry.

The ¹H NMR spectrum of this compound provides the initial blueprint of the proton environment. The pyridine (B92270) ring exhibits characteristic signals in the aromatic region. The proton at the C2 position typically appears as a singlet or a narrow doublet, while the protons at C4 and C5 present as doublets or multiplets due to spin-spin coupling. The methoxy (B1213986) group (-OCH₃) gives rise to a sharp singlet, typically observed upfield. The ethylamine (B1201723) side chain is identified by a quartet for the methine proton (-CH) coupled to the adjacent methyl group, and a doublet for the terminal methyl (-CH₃) protons. The amine (-NH₂) protons can appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by detailing the carbon skeleton. The pyridine ring carbons resonate in the downfield region, with the carbon atom attached to the methoxy group (C6) showing a characteristic shift. The methoxy carbon itself appears as a distinct signal in the aliphatic region. The two carbons of the ethylamine side chain are readily assigned based on their chemical shifts and substitution. For related 6-methoxypyridine derivatives, the methoxy carbon signal has been observed around 53.72 ppm, while the aromatic ring carbons are found between 111.03 ppm and 160.10 ppm. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| H2 (Pyridine) | ~8.1-8.3 | - | d |

| H4 (Pyridine) | ~7.5-7.7 | - | dd |

| H5 (Pyridine) | ~6.7-6.9 | - | d |

| CH (Ethan-1-amine) | ~4.0-4.2 | ~48-52 | q |

| CH₃ (Ethan-1-amine) | ~1.3-1.5 | ~23-27 | d |

| NH₂ | ~1.5-2.5 (broad) | - | s (br) |

| OCH₃ | ~3.9-4.0 | ~53-56 | s |

| C2 (Pyridine) | - | ~145-149 | - |

| C3 (Pyridine) | - | ~138-142 | - |

| C4 (Pyridine) | - | ~135-139 | - |

| C5 (Pyridine) | - | ~110-114 | - |

| C6 (Pyridine) | - | ~162-166 | - |

Note: Predicted values are based on established chemical shift principles and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the precise connectivity of atoms. mdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For the target molecule, it would show a clear correlation between the methine proton (CH) and the methyl protons (CH₃) of the ethylamine side chain, as well as couplings between the adjacent aromatic protons on the pyridine ring (H4 and H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It would definitively link the proton and carbon signals for each CH, CH₂, and CH₃ group, such as the methoxy protons to the methoxy carbon and the ethylamine protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the H2 proton of the pyridine ring to the C3 and C4 carbons, and from the methine proton of the ethylamine group to the C3 carbon of the pyridine ring, confirming the point of attachment.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₈H₁₂N₂O, the calculated monoisotopic mass is 152.094963 Da. nih.govnih.gov An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the proposed chemical formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Calculated Monoisotopic Mass [M] | 152.094963 Da |

| Calculated Mass [M+H]⁺ | 153.102238 Da |

A primary fragmentation pathway for aliphatic amines involves alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. In the case of this compound, the most likely fragmentation event following ionization would be the loss of a methyl radical (•CH₃) from the ethylamine side chain. This would result in a stable iminium cation, which would be observed as a prominent peak in the mass spectrum. Further fragmentation of the pyridine ring can also occur.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, aromatic ring, and ether functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| Pyridine Ring | C=C and C=N Stretching | 1600 - 1450 |

| Ether (Ar-O-C) | Asymmetric C-O Stretching | 1275 - 1200 |

| Ether (Ar-O-C) | Symmetric C-O Stretching | 1075 - 1020 |

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) group. The various C-H, C=C, C=N, and C-O stretching and bending vibrations confirm the presence of the substituted pyridine ring and the methoxy group.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure in the solid state, including its absolute stereochemistry. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, revealing precise atomic positions.

For a chiral compound like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining the (R) configuration at the stereocenter. This technique would provide precise data on bond lengths, bond angles, and torsional angles, offering insight into the preferred conformation of the molecule in the crystal lattice. Furthermore, it would reveal any intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing arrangement. Although no public crystal structure data is currently available for this specific compound, this method remains the most powerful tool for its complete solid-state structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs UV or visible light—is the substituted pyridine ring. The absorption of UV radiation excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's electronic structure, providing valuable information about its conjugated system and the non-bonding electrons present.

The electronic spectrum of this compound is dominated by transitions involving the π-electron system of the 6-methoxypyridine ring and the non-bonding (n) electrons on the nitrogen and oxygen atoms. The main electronic transitions expected for this molecule are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the pyridine ring exhibit strong π → π* absorptions. The presence of substituents on the pyridine ring significantly influences the energy of these transitions. The methoxy (-OCH₃) group at the 6-position acts as an auxochrome. With its electron-donating resonance effect, the methoxy group increases the electron density of the π-system, which decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utoronto.ca This results in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyridine. nih.gov

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (lone pair) is promoted to a π* antibonding orbital. In this compound, the non-bonding electrons are located on the pyridine ring's nitrogen atom, the oxygen atom of the methoxy group, and the nitrogen atom of the ethylamine side chain. Transitions involving the lone pair of the pyridine nitrogen are characteristic of heterocyclic aromatic compounds. libretexts.org Typically, n → π* transitions are of lower intensity (lower molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. youtube.com

The solvent environment can also affect the absorption spectrum. Polar solvents can form hydrogen bonds with the non-bonding electrons, particularly the lone pair on the pyridine nitrogen. aip.org This stabilizes the ground state more than the excited state, leading to a hypsochromic shift (a shift to shorter wavelengths) for n → π* transitions. Conversely, π → π* transitions often experience a bathochromic shift in polar solvents. researchgate.net

Due to the lack of extensive experimental data in published literature for this specific compound, theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are invaluable. rsc.org Computational studies on similar substituted pyridine molecules allow for the prediction of UV-Vis spectra and help in the assignment of specific electronic transitions to the observed absorption bands. nii.ac.jpresearchgate.net Research on 3-aminopyridine, for instance, shows characteristic absorption bands around 249 nm and 317 nm in acidic solutions, which can be assigned to π → π* and n → π* transitions, respectively. researchgate.net The addition of the methoxy group is expected to shift these bands to longer wavelengths.

The following table summarizes the expected electronic transitions for this compound based on the analysis of its structural components and data from analogous compounds.

| Approximate Wavelength (λmax) Range (nm) | Type of Transition | Involved Orbitals/Groups | Expected Intensity (ε) |

|---|---|---|---|

| 220 - 280 | π → π | π-electron system of the pyridine ring | High |

| 280 - 330 | n → π | Non-bonding electrons of the pyridine nitrogen | Low to Medium |

Computational and Theoretical Investigations of R 1 6 Methoxypyridin 3 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and the three-dimensional arrangement of atoms in (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine. Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing functionals like B3LYP combined with basis sets such as 6-311G or cc-pVDZ to balance accuracy and computational cost. nanobioletters.comresearchgate.net

These calculations begin with geometry optimization, a process that determines the most stable conformation of the molecule, corresponding to the lowest energy state on the potential energy surface. For a flexible molecule like this amine, which has rotatable bonds connecting the ethylamine (B1201723) side chain to the pyridine (B92270) ring, a conformational analysis is performed. This involves calculating the energy of various rotamers to identify the global minimum energy structure and other low-energy conformers that may exist in equilibrium. researchgate.net

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map reveals regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties (Hypothetical Data) This table presents typical data that would be generated from DFT calculations for a molecule like this compound. The values are illustrative.

| Property | Value | Method/Basis Set |

| Total Energy (Hartree) | -515.12345 | B3LYP/6-311G(d,p) |

| Dipole Moment (Debye) | 2.45 | B3LYP/6-311G(d,p) |

| HOMO Energy (eV) | -6.21 | B3LYP/6-311G(d,p) |

| LUMO Energy (eV) | -0.85 | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (eV) | 5.36 | B3LYP/6-311G(d,p) |

Reaction Mechanism Studies Related to its Formation and Reactivity

Theoretical chemistry can be used to explore the reaction pathways for the synthesis of this compound. A common synthetic route is the asymmetric reductive amination of 1-(6-methoxypyridin-3-yl)ethan-1-one. Computational studies can model this multi-step process to understand its mechanism and the origin of its stereoselectivity.

By calculating the energy profile of the reaction, chemists can identify the transition states (the highest energy points along the reaction coordinate) and any intermediates. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Comparing the activation energies for the pathways leading to the (R) and (S) enantiomers can explain why a particular chiral catalyst or auxiliary favors the formation of the desired (R)-enantiomer. These calculations can elucidate the role of the catalyst in stabilizing the transition state that leads to the (R)-product.

Furthermore, the reactivity of the final amine product can be investigated. For instance, its behavior as a nucleophile or a base can be modeled by simulating its reaction with various electrophiles or acids. This provides insights into its chemical behavior in subsequent synthetic steps or its mode of action in a biological context.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. For this compound, key spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO/B3LYP), is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The calculations are performed on the optimized molecular geometry. The resulting theoretical chemical shifts are then often scaled or referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to improve agreement with experimental data. researchgate.net Comparing the predicted spectrum with the experimental one helps in assigning the observed peaks to specific atoms in the molecule, confirming its structural integrity. mdpi.com

Vibrational frequencies corresponding to Infrared (IR) spectroscopy can also be computed. These calculations, performed after geometry optimization, yield a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical Data) This table illustrates how computationally predicted NMR data would be compared to experimental results. Values are for illustrative purposes.

| Proton | Predicted δ (ppm) (GIAO/B3LYP) | Experimental δ (ppm) |

| H (on chiral C) | 4.15 | 4.12 |

| CH₃ (on ethyl) | 1.48 | 1.45 |

| OCH₃ | 3.92 | 3.90 |

| Pyridine-H2 | 8.25 | 8.23 |

| Pyridine-H4 | 7.68 | 7.65 |

| Pyridine-H5 | 6.79 | 6.77 |

| NH₂ | 1.95 | 1.93 |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The amine (N-H) and methoxy (B1213986) (O) groups, along with the pyridine nitrogen, make this compound capable of participating in various non-covalent interactions, particularly hydrogen bonding. mdpi.com These interactions are critical in determining the compound's physical properties (like boiling point and solubility), its crystal structure, and how it interacts with other molecules, such as biological receptors.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to study these forces in detail. researchgate.net By simulating a dimer or a cluster of molecules, these methods can identify and characterize the hydrogen bonds (e.g., N-H···N or N-H···O) and other weaker van der Waals interactions. QTAIM analysis can locate bond critical points between interacting atoms and quantify the strength and nature of these interactions based on the electron density at these points. researchgate.net Hirshfeld surface analysis is another powerful tool that visually represents and quantifies intermolecular contacts in a crystal lattice.

Molecular Modeling for Understanding Chiral Recognition Phenomena and Catalyst Design

As a chiral molecule, a key aspect of the chemistry of this compound is its interaction with other chiral environments. This is particularly relevant in chiral chromatography for enantiomeric separation or in its use as a chiral ligand or building block. Molecular modeling, especially molecular docking, is a powerful technique to study these chiral recognition phenomena. nih.govnih.gov

Molecular docking simulations can predict how the (R)- and (S)-enantiomers of this amine bind to a chiral selector, such as the chiral stationary phase (CSP) in an HPLC column, or to the active site of an enzyme. nih.gov The process involves generating 3D structures of the amine (the ligand) and the chiral receptor. The docking algorithm then samples numerous possible binding orientations (poses) of the ligand within the receptor's binding site and scores them based on binding affinity. jbcpm.commdpi.com

By comparing the calculated binding energies and the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, steric fit) for the two enantiomers, researchers can understand the molecular basis for chiral recognition. physchemres.org A lower binding energy for one enantiomer indicates a more stable complex, which typically corresponds to a longer retention time in chromatography. These insights are invaluable for developing new and more effective chiral separation methods and for designing catalysts where the amine might be used as a chiral ligand. nih.gov

Emerging Methodological Considerations in Research on Chiral Pyridyl Ethanamines

Flow Chemistry Applications for Continuous and Scalable Synthesis

The transition from batch to continuous flow processing represents a significant advancement in the synthesis of chiral amines. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency, higher yields, and enhanced safety profiles compared to traditional batch methods. whiterose.ac.uk

The application of packed-bed reactors (PBRs) with immobilized catalysts is a particularly promising strategy. whiterose.ac.uk For the synthesis of chiral pyridyl ethanamines, a flow system could involve the continuous passage of a prochiral ketone, such as 1-(6-methoxypyridin-3-yl)ethan-1-one, and a reducing agent through a column packed with an immobilized chiral catalyst. This setup allows for the efficient reuse of expensive catalysts, simplifies product purification, and facilitates straightforward scaling by extending operational time or by parallelizing reactor setups.

Recent studies have demonstrated the telescoping of multi-step chemoenzymatic syntheses in continuous flow systems. acs.org This involves linking multiple reaction steps without isolating intermediates, which significantly reduces waste and production time. For instance, an enzymatic resolution of a racemic pyridyl ethanamine could be directly coupled with a subsequent chemical transformation in a continuous sequence. whiterose.ac.ukacs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amines

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Complex, often requires re-optimization | Straightforward, by extending run time or "numbering-up" |

| Safety | Higher risk due to large volumes of reagents | Improved, smaller reaction volumes, better heat dissipation |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

| Catalyst Reuse | Often difficult, requires separation post-reaction | Simplified with immobilized catalysts in packed-bed reactors |

| Productivity | Lower space-time yields | Higher space-time yields and process intensification |

High-Throughput Screening in the Discovery of New Synthetic Routes

High-throughput screening (HTS) has revolutionized the discovery and optimization of chemical reactions by enabling the rapid evaluation of a vast number of reaction conditions. scienceintheclassroom.org This methodology is particularly valuable in the synthesis of complex molecules like chiral pyridyl ethanamines, where identifying optimal catalysts, ligands, and solvents can be a resource-intensive process. scienceintheclassroom.orgrug.nl

Using miniaturized, automated platforms, researchers can perform thousands of experiments on a nanomole scale, conserving precious starting materials while exploring a wide chemical space. scienceintheclassroom.org For example, in developing a new asymmetric reduction or reductive amination route to (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine, an HTS approach could be employed to screen a large library of chiral ligands and transition metal catalysts. A 1536-well plate format could be used to test numerous combinations of catalysts, bases, and solvents simultaneously. scienceintheclassroom.org The outcomes are typically analyzed using rapid techniques like ultra-performance liquid chromatography (UPLC) to identify "hits" or successful reaction conditions. scienceintheclassroom.org

This approach not only accelerates the discovery of novel synthetic pathways but also facilitates advanced statistical analysis of reaction parameters, leading to a deeper understanding of the reaction mechanism and the factors critical for achieving high enantioselectivity and yield. scienceintheclassroom.org

Table 2: Example of a High-Throughput Screening Array for Asymmetric Synthesis

| Variable | Conditions Screened |

|---|---|

| Electrophile | 1-(6-methoxypyridin-3-yl)ethan-1-one |

| Catalyst Precursors | [Rh(COD)Cl]₂, [Ir(COD)Cl]₂, RuCl₂(PPh₃)₃ |

| Chiral Ligands | Library of 64 different chiral diphosphine ligands |

| Bases | K₂CO₃, Cs₂CO₃, DBU, Et₃N |

| Solvents | Methanol (B129727), Ethanol (B145695), Toluene, Dichloromethane (B109758) |

| Total Reactions | 3 (Catalysts) x 64 (Ligands) x 4 (Bases) x 4 (Solvents) = 3072 |

Integration of Chemoenzymatic Cascades for Enhanced Efficiency

Chemoenzymatic cascades merge the best of both worlds: the high selectivity and mild operating conditions of biocatalysis with the broad reaction scope of traditional chemical catalysis. researchgate.net This integrated approach is highly effective for constructing complex chiral molecules like pyridyl ethanamines, often reducing the number of steps, purification requirements, and environmental impact. nih.govresearchgate.net

Enzymes such as ω-transaminases (ω-TAs) are particularly powerful tools for the asymmetric synthesis of chiral primary amines. researchgate.netsemanticscholar.org A chemoenzymatic cascade for producing this compound could be designed in a one-pot fashion. For instance, one enzymatic step could be used to produce a key intermediate, which is then converted in the same pot by a chemical catalyst to the final product.

A prominent example involves the use of an engineered ω-transaminase to convert a prochiral ketone into the desired chiral amine with high stereoselectivity. researchgate.net This biocatalytic step can be combined with a preceding or subsequent chemical step, such as the synthesis of the ketone substrate or a derivatization of the amine product. The development of a "toolbox" of enzymes with tailored substrate specificities and stabilities, often through directed evolution, is expanding the possibilities for designing novel and efficient chemoenzymatic routes. researchgate.net These one-pot cascades avoid the need for intermediate isolation, which streamlines the synthetic process significantly. researchgate.net

Table 3: Key Enzymes in Chemoenzymatic Synthesis of Chiral Amines

| Enzyme Class | Reaction Catalyzed | Application Example |

|---|---|---|

| ω-Transaminases (ω-TAs) | Asymmetric amination of a prochiral ketone to a chiral amine. semanticscholar.org | Conversion of 1-(6-methoxypyridin-3-yl)ethan-1-one to this compound. |

| Ketoreductases (KREDs) | Stereoselective reduction of a ketone to a chiral alcohol. | Synthesis of a chiral alcohol precursor to a pyridyl ethanamine. |

| Lipases | Kinetic resolution of racemic amines or alcohols via acylation. acs.org | Separation of (R)- and (S)-1-(6-methoxypyridin-3-yl)ethan-1-amine from a racemic mixture. |

| Monoamine Oxidases (MAOs) | Deracemization of amines through selective oxidation of one enantiomer. researchgate.net | Conversion of a racemic pyridyl ethanamine to a single enantiomer. |

Future Directions and Research Perspectives for R 1 6 Methoxypyridin 3 Yl Ethan 1 Amine

Development of More Sustainable and Economically Viable Synthetic Pathways

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and materials chemistry. While classical methods for producing (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine, such as the resolution of a racemic mixture, are established, future efforts will prioritize the development of more sustainable and atom-economical approaches. The principles of green chemistry—reducing waste, avoiding hazardous reagents, and improving energy efficiency—are driving this shift.

Key research avenues include the advancement of catalytic asymmetric methods. Asymmetric reductive amination of the precursor ketone, 1-(6-methoxypyridin-3-yl)ethan-1-one, using hydrogen gas and a chiral catalyst represents a significant improvement over methods that use stoichiometric metal hydride reagents. Further research could focus on developing non-precious metal catalysts (e.g., based on iron or manganese) to replace more expensive noble metals like rhodium or ruthenium, enhancing economic viability.

Biocatalysis offers another promising green alternative. The use of enzymes, such as transaminases, can provide exquisite enantioselectivity under mild, aqueous conditions, completely avoiding harsh reagents and organic solvents. The development of robust, engineered enzymes specific to the methoxypyridine substrate could make this the preferred industrial-scale manufacturing route.

| Metric | Traditional Pathway (e.g., Classical Resolution) | Future Sustainable Pathway (e.g., Asymmetric Catalysis) |

| Key Transformation | Resolution of racemic amine with a chiral acid | Direct asymmetric reductive amination of a ketone |

| Theoretical Yield | 50% maximum for the desired enantiomer | Up to 100% |

| Atom Economy | Low (resolving agent is waste) | High (H₂ is the only byproduct-forming reagent) |

| Key Reagents | Stoichiometric chiral resolving agent, strong bases/acids | Catalytic amount of chiral ligand and metal precursor |

| Solvent Usage | Often requires large volumes for crystallization | Can be performed in greener solvents (e.g., ethanol) |

| Waste Profile | Generates significant salt waste and solvent waste | Minimal waste, catalyst can potentially be recycled |

Exploration of Novel Chiral Applications in Diverse Chemical Fields

The unique structural features of this compound make it an excellent candidate for a range of new applications in asymmetric synthesis. Its potential lies in its ability to act as a chiral auxiliary, a resolving agent, or, most promisingly, as a ligand in asymmetric catalysis.

The presence of two distinct nitrogen atoms—the primary amine and the pyridine (B92270) ring nitrogen—allows the molecule to function as a bidentate ligand, capable of coordinating to a metal center to create a chiral environment. nih.govdiva-portal.org Research into forming complexes with transition metals like iridium, rhodium, palladium, and copper could yield novel catalysts for a variety of transformations, including asymmetric hydrogenation, C-C bond formation, and allylic alkylations. diva-portal.orgrsc.org The electronic properties of the methoxypyridine ring can be fine-tuned, potentially influencing the catalytic activity and selectivity of the resulting metal complex. diva-portal.org

Furthermore, derivatization of the primary amine can lead to a new family of chiral pyridine N-oxide catalysts. Such catalysts have shown effectiveness in reactions like the enantioselective ring-opening of epoxides. nih.gov The development of this compound-derived ligands would add a valuable new tool to the synthetic chemist's toolbox for creating stereochemically complex molecules.

| Potential Application | Rationale / Key Structural Feature | Example Reaction Types |

| Chiral Ligand | Bidentate N,N-coordination via amine and pyridine ring | Asymmetric Hydrogenation, Transfer Hydrogenation, C-H Borylation nih.gov |

| Chiral Resolving Agent | Basic amine functionality for diastereomeric salt formation | Separation of racemic carboxylic acids or other acidic compounds |

| Chiral Auxiliary | Amine can be temporarily attached to a substrate | Stereoselective alkylations, additions to carbonyls |

| Precursor to Organocatalysts | Can be derivatized into chiral N-oxides or phosphines | Enantioselective acyl transfers, epoxide openings nih.gov |

Advanced In-Situ Monitoring Techniques for Reaction Optimization

To accelerate the development and ensure the robustness of synthetic pathways, advanced in-situ monitoring techniques are becoming indispensable. Applying these process analytical technologies (PAT) to the synthesis of this compound can lead to enhanced reaction understanding, control, and optimization.

Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) can continuously monitor the concentrations of the ketone starting material and the amine product in real-time. This allows for precise determination of the reaction endpoint, preventing the formation of impurities from over- or under-reaction and maximizing yield. For catalytic reactions, this data can be used to generate detailed kinetic profiles, helping to optimize parameters like temperature, pressure, and catalyst loading for maximum efficiency.

When combined with automated sampling and analysis by chiral high-performance liquid chromatography (HPLC), the enantiomeric excess (e.e.) of the product can also be tracked throughout the reaction. This provides immediate feedback on the performance of the chiral catalyst, enabling rapid optimization of conditions to achieve the highest possible stereoselectivity. Such closed-loop, data-driven optimization can significantly reduce the time required for process development.

| Monitoring Technique | Parameter Monitored | Potential Optimization Benefit |

| In-situ FTIR (ReactIR) | Concentration of reactant (ketone) and product (amine) | Real-time kinetic analysis, precise endpoint detection, impurity profiling |

| In-situ Raman Spectroscopy | Molecular vibrations, complementary to FTIR | Monitoring of solid-liquid slurries, catalyst state, and polymorphic forms |

| Automated Chiral HPLC | Enantiomeric excess (e.e.), product purity | Rapid optimization of stereoselectivity, minimization of side products |

| In-situ NMR | Detailed structural information on all soluble species | Mechanistic investigation, identification of transient intermediates |

Role in the Synthesis of Complex Molecules beyond Current Scope

As a chiral building block, this compound is well-suited for incorporation into larger, more complex molecules, particularly in the field of medicinal chemistry. The pyridyl-amino structural motif is a recognized pharmacophore present in numerous biologically active compounds, most notably in the class of kinase inhibitors used in oncology. nih.govresearchgate.netresearchgate.net

Future research will likely explore the use of this amine as a key starting material for the synthesis of next-generation kinase inhibitors. nih.gov Its defined stereochemistry can provide specific, high-affinity interactions with the chiral pockets of target enzymes, potentially leading to improved potency and selectivity over existing drugs. The methoxy (B1213986) group offers a site for further chemical modification, allowing for the creation of diverse libraries of related compounds for structure-activity relationship (SAR) studies.

Beyond kinase inhibitors, the modular nature of this building block makes it attractive for constructing a wide array of complex molecular architectures. semanticscholar.orgnih.gov It can be readily coupled with carboxylic acids to form chiral amides or used in multi-component reactions to rapidly build molecular complexity. Its inclusion in drug discovery programs could lead to novel therapeutics for a range of diseases.

| Target Molecule Class | Rationale for Inclusion of the Amine | Potential Therapeutic Area |

| Kinase Inhibitors | The pyridyl-amino scaffold is a known hinge-binding motif. nih.govresearchgate.net | Oncology, Inflammatory Diseases |

| GPCR Modulators | Chiral amines are common in ligands for G-protein coupled receptors. | Neuroscience, Metabolic Disorders |

| Antimicrobial Agents | Heterocyclic amines are core structures in many antibacterial/antifungal agents. | Infectious Diseases |

| Complex Natural Product Analogs | Serves as a chiral nitrogen-containing fragment for total synthesis. | Various (dependent on natural product target) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.